molecular formula C13H15ClN2S B1434010 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride CAS No. 1803592-08-6

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride

Cat. No. B1434010
M. Wt: 266.79 g/mol
InChI Key: VUXNDNISHBARNV-UHFFFAOYSA-N
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Description

“4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1803592-08-6 . It has a molecular weight of 266.79 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2S.ClH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h5-8H,1-4H2,(H2,14,15);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structural Studies

Researchers have explored the synthesis and structural characteristics of derivatives related to 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride, focusing on their potential applications in medicinal chemistry and material science. For example, the synthesis and atropisomeric relationship of thiazolidinones and benzothiazepinones derived from tetrahydronaphthalen-1-amine demonstrate the chemical versatility of tetrahydronaphthalene compounds. These compounds have been characterized using various spectroscopic methods, highlighting their structural and electronic properties (Drawanz et al., 2017).

Anticancer and Antimicrobial Applications

Several studies have focused on the anticancer and antimicrobial potential of tetrahydronaphthalene derivatives. For instance, the synthesis of novel compounds from tetrahydronaphthalene and their evaluation as anticancer agents show promising results against certain cancer cell lines. These studies suggest that these derivatives could be explored further for their therapeutic potential (Gouhar & Raafat, 2015). Additionally, the synthesis and evaluation of anti-inflammatory and analgesic activity of substituted thiazolyl and thiazolidinonyl tetrahydronapthalene derivatives indicate their potential in developing new pharmacological agents (Haiba et al., 2014).

Material Science and Chemical Properties

In material science, the novel synthesis and characterization of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine and its detailed structural analysis through X-ray diffraction and spectroscopic methods highlight its potential use in material applications. Such studies provide insights into the chemical and physical properties of tetrahydronaphthalene derivatives, paving the way for their use in novel materials and chemical sensors (GayathriB. et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2S.ClH/c14-13-15-12(8-16-13)11-6-5-9-3-1-2-4-10(9)7-11;/h5-8H,1-4H2,(H2,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXNDNISHBARNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride
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4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride
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4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride
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4-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-2-amine hydrochloride

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